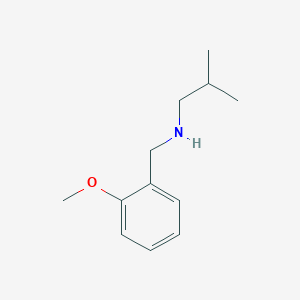

N-(2-Methoxybenzyl)-2-methylpropan-1-amine

Vue d'ensemble

Description

N-(2-Methoxybenzyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of a 2-methylpropan-1-amine backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-2-methylpropan-1-amine typically involves the reaction of 2-methylpropan-1-amine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Methoxybenzyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces amines .

Applications De Recherche Scientifique

Chemistry

N-(2-Methoxybenzyl)-2-methylpropan-1-amine serves as a building block in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form aldehydes or ketones.

- Reduction : Can be reduced to produce corresponding alcohols or amines.

- Substitution Reactions : The methoxy group can be replaced with other functional groups under appropriate conditions .

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium iodide | Acetone |

Biology

In biological research, this compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies suggest it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research is ongoing to explore its efficacy against various cancer cell lines, focusing on its ability to inhibit tumor growth and metastasis .

Medicine

The compound is being studied for its potential therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves interaction with key enzymes and pathways associated with amyloid beta formation and neuroinflammation .

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can modulate pathways related to oxidative stress and inflammation, which are critical in neurodegeneration .

- Binding Affinity Studies : Research has shown that this compound exhibits significant binding affinity towards specific receptors involved in neurotransmission, suggesting its potential as a drug candidate for neurological disorders .

Mécanisme D'action

The mechanism of action of N-(2-Methoxybenzyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including serotonin receptors. It acts as an agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the modulation of neurotransmitter release and signal transduction pathways. This interaction leads to alterations in neurotransmitter levels and subsequent changes in mood, perception, and cognition .

Comparaison Avec Des Composés Similaires

N-(2-Methoxybenzyl)-2-methylpropan-1-amine is part of a larger family of compounds known as NBOMes, which are characterized by the presence of a methoxybenzyl group attached to a phenethylamine backbone. Similar compounds include:

25I-NBOMe: Known for its potent hallucinogenic effects and high affinity for serotonin receptors.

25B-NBOMe: Exhibits similar properties to 25I-NBOMe but with a different halogen substituent.

25C-NBOMe: Another analog with distinct pharmacological properties

Activité Biologique

N-(2-Methoxybenzyl)-2-methylpropan-1-amine, commonly referred to as 25I-NBOMe, is a compound that has garnered attention for its potent biological activity, particularly as a serotonin receptor agonist. This article delves into its biological mechanisms, effects on neurotransmitter systems, pharmacokinetics, and potential therapeutic implications based on diverse research findings.

Target Receptors

25I-NBOMe primarily acts as a potent agonist for the serotonin 5-HT2A and 5-HT2C receptors. These receptors are integral to various neurological processes and are implicated in mood regulation, perception, and cognition.

Mode of Action

Upon binding to the 5-HT2A and 5-HT2C receptors, 25I-NBOMe activates these receptors, leading to downstream effects that influence neurotransmitter release. Notably, it enhances the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate in specific brain regions.

Pharmacokinetics

Research indicates that 25I-NBOMe penetrates brain tissue at a relatively slow rate but accumulates significantly after repeated doses. Its ability to cross the blood-brain barrier (BBB) facilitates its central nervous system effects .

Table 1: Summary of Pharmacokinetic Properties

| Property | Description |

|---|---|

| BBB Penetration | Yes |

| Accumulation | Observed after multiple doses |

| Interaction with Neurotransmitters | Significant changes in release patterns |

Biochemical Effects

25I-NBOMe's interaction with serotonin receptors leads to notable biochemical changes:

- Neurotransmitter Release : Increased levels of DA and 5-HT have been documented following acute administration. Chronic use can lead to tolerance in neurotransmitter release patterns .

- Cellular Effects : The compound has been shown to alter cell function by modifying neurotransmitter dynamics, which may contribute to both desired and adverse effects .

Behavioral and Physiological Impacts

Studies involving animal models have reported significant behavioral changes following administration of 25I-NBOMe:

- Motor Performance : Inhibitory effects on motor skills have been observed, suggesting potential risks for coordination and balance.

- Sensorimotor Gating : The compound may attenuate sensorimotor gating processes, which are crucial for filtering out unnecessary stimuli.

Case Studies and Clinical Observations

Research has highlighted several case studies documenting the effects of 25I-NBOMe in human subjects:

- Toxicological Reports : Instances of severe intoxication and fatalities associated with recreational use have raised concerns about its safety profile. Reports indicate that users experience profound hallucinations and altered states of consciousness due to its potent agonistic activity on serotonin receptors .

- Neurotoxic Effects : In vivo studies have shown that chronic exposure can lead to DNA damage in neuronal cells without immediate apoptotic responses. This raises questions regarding long-term neurotoxicity and the potential for persistent cognitive deficits .

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFFDNRXIWXMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359378 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-72-3 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.